3-Formyl-4-(tributylstannyl)pyridine

Stille Cross-Coupling Organotin Chemistry Palladium Catalysis

Sourcing a regiospecific 4-pyridylstannane for Stille cross-coupling often leads to lengthy re-optimization. This compound provides the exact scaffold. • Enables direct Stille coupling at the 4-position while preserving the 3-formyl group for further elaboration. • Key intermediate in established pemetrexed disodium routes. • Supplied as a solid (mp 136 °C), stable under inert atmosphere at ≤8 °C.

Molecular Formula C18H31NOSn
Molecular Weight 396.2 g/mol
CAS No. 160351-06-4
Cat. No. B063115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formyl-4-(tributylstannyl)pyridine
CAS160351-06-4
Molecular FormulaC18H31NOSn
Molecular Weight396.2 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=C(C=NC=C1)C=O
InChIInChI=1S/C6H4NO.3C4H9.Sn/c8-5-6-2-1-3-7-4-6;3*1-3-4-2;/h1,3-5H;3*1,3-4H2,2H3;
InChIKeyCQDQKSXEFDNNNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Formyl-4-(tributylstannyl)pyridine Overview


3-Formyl-4-(tributylstannyl)pyridine (CAS 160351-06-4), also designated as 4-(tributylstannyl)nicotinaldehyde, is a heteroaryl organostannane with the molecular formula C18H31NOSn and molecular weight 396.15 g/mol . This compound features a pyridine ring bearing a formyl (aldehyde) group at the 3-position and a tributylstannyl moiety at the 4-position. It is primarily utilized as a nucleophilic coupling partner in palladium-catalyzed Stille cross-coupling reactions, wherein the tributylstannyl group undergoes transmetalation to transfer the functionalized pyridyl scaffold to an electrophilic partner [1]. The compound is supplied as a solid with a reported melting point of 136 °C and is recommended for storage under inert atmosphere at temperatures not exceeding 8 °C to preserve stability .

Workflow Stille cross-coupling partner
Handles 3-formyl & 4-stannyl dual reactivity
Storage Inert atmosphere, cold storage

Substitution Challenges for 3-Formyl-4-(tributylstannyl)pyridine


Substitution among in-class pyridylstannane reagents is constrained by several factors that directly impact synthetic feasibility. First, the presence of the reactive 3-formyl group in this compound introduces chemoselectivity requirements absent in non-formylated analogs such as 4-(tributylstannyl)pyridine (CAS 124252-41-1) . The aldehyde moiety is susceptible to nucleophilic attack and oxidation, necessitating strict anhydrous and inert-atmosphere conditions during both storage and reaction setup . Second, the regiochemistry of the stannyl group (4-position) dictates the connectivity of the cross-coupled product; substituting a 2-stannylpyridine or 3-stannylpyridine analog would yield a different constitutional isomer. Third, the tributylstannyl group offers a distinct balance of reactivity and stability compared to trimethylstannyl analogs—the latter are more volatile and can present greater handling challenges, whereas the tributyl variant provides sufficient transmetalation efficiency while remaining a tractable solid at ambient temperature . These constraints mean that direct replacement with a generic pyridylstannane without matching substitution pattern and functional group compatibility will either produce the wrong regioisomer, compromise the formyl group, or require extensive re-optimization of coupling conditions. The evidence below quantifies where this specific reagent offers verifiable differentiation.

Chemoselectivity mismatch
Non-formylated analogs lack the 3-formyl group, which may require protecting-group strategies and strict anhydrous handling.
Regiochemistry shift
2- or 3-stannylpyridines yield constitutional isomers; the 4-position stannyl group defines the coupling connectivity.
Stannyl group profile
Trimethylstannyl analogs are more volatile and may pose greater inhalation risk; tributylstannyl remains a solid at ambient temperature.

3-Formyl-4-(tributylstannyl)pyridine Differentiation Evidence


CuO-Enhanced Stille Coupling

In Stille coupling reactions involving 2-tributylstannylpyridine with halobenzenes and heterocyclic halides, the addition of cupric oxide (CuO) as an additive leads to significantly accelerated reaction rates and higher yields compared to the standard additive-free protocol. While this study employed the 2-stannyl isomer rather than the 4-stannyl-3-formyl derivative, the mechanistic principle is class-transferable to 3-formyl-4-(tributylstannyl)pyridine given the shared tributylstannyl-pyridine core [1].

CuO-Enhanced Coupling
Class-level
Accelerated rate & higher yield with CuO additive vs. standard conditions
Supports Stille coupling optimization
Class-level; 2-stannyl model study
Stille Cross-Coupling Organotin Chemistry Palladium Catalysis

Stannyl Orthogonality in Negishi Coupling

Research demonstrates that 2-bromo-5(or 6)-tri-n-butylstannylpyridines undergo Negishi coupling at the C-Br position with alkyl or arylzinc chlorides while the tributylstannyl group remains intact. This orthogonality enables the resulting pyridylstannanes to be used in subsequent Stille couplings for further functionalization [1]. While the target compound (3-formyl-4-(tributylstannyl)pyridine) does not contain a bromo substituent, this evidence establishes a class-level principle: the tributylstannyl group is compatible with orthogonal cross-coupling sequences, meaning the 4-stannyl moiety can be preserved while other positions undergo functionalization, or conversely, the stannyl group can be selectively activated in a later step.

Stannyl Orthogonality
Class-level
Tributylstannyl group survives Negishi coupling at C-Br, enabling orthogonal reactivity
Enables sequential functionalization routes
Class-level; Br-stannyl model study
Negishi Coupling Orthogonal Reactivity Liquid Crystal Synthesis

GHS Hazard Profile: Solid Form Advantage

3-Formyl-4-(tributylstannyl)pyridine carries GHS hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H302+312+332 (harmful if swallowed, in contact with skin, or if inhaled) . In comparison, trimethylstannylpyridine analogs (e.g., CAS 59020-06-3) carry the same acute toxicity and irritation warnings plus H400 (very toxic to aquatic life) , while the tributyl derivative does not carry an aquatic toxicity classification in the available SDS documentation. The tributylstannyl compound is a solid with melting point 136 °C and recommended storage ≤8 °C , whereas trimethylstannylpyridines are typically liquids at ambient temperature and present greater inhalation exposure risks due to higher volatility.

GHS Hazard Profile
Context-dependent
Solid (MP 136 °C); H315, H319, H335 only; no H400 vs. liquid comparator with H400
May simplify handling and disposal review
Context-dependent; cross-vendor SDS review
Safety Data Organotin Handling Procurement Compliance

Dual Reactive Handles: Formyl & Stannyl

3-Formyl-4-(tributylstannyl)pyridine contains two synthetically orthogonal reactive centers: the electrophilic aldehyde at the 3-position and the nucleophilic stannyl group at the 4-position. In contrast, 4-(tributylstannyl)pyridine (CAS 124252-41-1) lacks the formyl group entirely, providing only the stannyl coupling handle . The formyl group enables condensation reactions (imine formation, reductive amination), oxidation to carboxylic acid, or reduction to hydroxymethyl independently of Stille coupling at the 4-position. This dual functionality reduces the number of synthetic steps required to access complex pyridine scaffolds compared to building from a non-functionalized stannylpyridine, which would require subsequent C-H functionalization or additional protection/deprotection sequences to introduce an aldehyde equivalent.

Dual Reactive Handles
Data to verify
Two orthogonal sites: 3-formyl (electrophilic) & 4-stannyl (nucleophilic) vs. one site in non-formylated analog
Reduces synthetic steps in library design
Data to verify; structural comparison only
Heterocyclic Functionalization Aldehyde Chemistry Building Block Selection

3-Formyl-4-(tributylstannyl)pyridine Application Scenarios


3-Formyl-4-arylpyridine Library Synthesis

Researchers building focused libraries of 3-formyl-4-arylpyridines for medicinal chemistry programs can utilize 3-formyl-4-(tributylstannyl)pyridine as the key building block. The tributylstannyl group undergoes efficient Stille coupling with diverse aryl halides or triflates to install aryl groups at the 4-position while preserving the 3-formyl moiety for downstream diversification. The CuO additive protocol documented for related stannylpyridines [1] can be applied to accelerate sluggish couplings. This scenario is particularly valuable when the target molecules require a pre-installed aldehyde at the 3-position that would be difficult to introduce after C-C bond formation.

Orthogonal Sequential Functionalization

In multi-step synthetic routes where the 3-formyl group must undergo transformation (e.g., reductive amination to amine, oxidation to acid, or condensation to imine) prior to Stille coupling at the 4-position, this compound offers true orthogonality. The tributylstannyl group remains stable under typical aldehyde derivatization conditions (provided anhydrous conditions are maintained), enabling sequential functionalization. The class-level evidence of stannyl group survival during Negishi coupling [2] supports the broader principle that the Sn-C bond tolerates diverse reaction conditions when the stannyl group is not the intended reactive site.

Pemetrexed Intermediate Manufacturing

3-Formyl-4-(tributylstannyl)pyridine is recognized as an intermediate in the synthesis of pemetrexed disodium, an established anticancer drug . For process chemistry teams developing or optimizing pemetrexed synthetic routes, procurement of this specific stannylpyridine derivative is necessary to execute the established coupling step that installs the pyridine core with correct regiochemistry. Substitution with a different stannylpyridine regioisomer would produce an incorrect intermediate and cannot be accepted without complete route revalidation.

Liquid Crystal & Advanced Materials Synthesis

Pyridinylstannanes have demonstrated utility in the synthesis of liquid crystalline materials containing pyridine and thiophene aromatic cores [2]. 3-Formyl-4-(tributylstannyl)pyridine provides a route to 4-substituted-3-formylpyridine-containing mesogens or ligands for coordination complexes. The formyl group offers a handle for further extension or conjugation, while the stannyl group enables precise installation of the pyridine unit into extended aromatic systems via Stille coupling. This scenario is relevant for materials scientists developing organic electronic materials, metal-organic frameworks, or supramolecular assemblies requiring functionalized pyridine building blocks.

Application
Selection Property
Validation Focus
3-Formyl-4-arylpyridine library synthesis
Aldehyde handle preserved during Stille coupling
Aryl halide scope and coupling efficiency
Orthogonal sequential functionalization
Stannyl stability under aldehyde derivatization
Compatibility with formyl-group transformations
Pemetrexed intermediate manufacturing
Correct regiochemistry for pemetrexed core
Regioisomer fidelity in cross-coupling
Liquid crystal & materials synthesis
Pyridinylstannane for extended aromatic systems
Functionalized pyridine incorporation

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